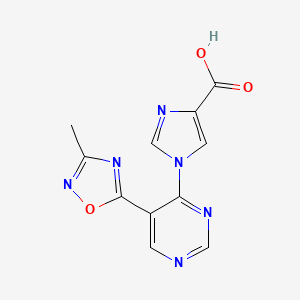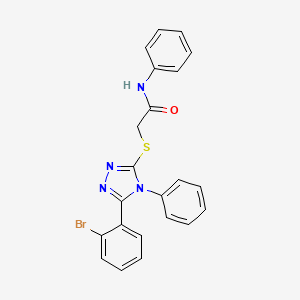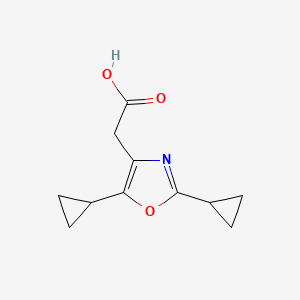
1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1H-imidazole-4-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1H-imidazole-4-carboxylicacid is a complex organic compound that features multiple heterocyclic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1H-imidazole-4-carboxylicacid typically involves multi-step organic reactions. The process may start with the preparation of the oxadiazole ring, followed by the formation of the pyrimidine ring, and finally the imidazole ring. Each step requires specific reagents and conditions, such as:
Oxadiazole Formation: This can be achieved through the cyclization of appropriate nitrile oxides with hydrazines.
Pyrimidine Synthesis: This often involves the condensation of β-dicarbonyl compounds with amidines.
Imidazole Ring Construction: This can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1H-imidazole-4-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1H-imidazole-4-carboxylicacid involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting replication and transcription.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1H-imidazole-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1H-imidazole-4-methanol: Similar structure but with a hydroxymethyl group instead of a carboxylic acid.
Uniqueness
1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1H-imidazole-4-carboxylicacid is unique due to its specific combination of heterocyclic rings and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C11H8N6O3 |
|---|---|
Molekulargewicht |
272.22 g/mol |
IUPAC-Name |
1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C11H8N6O3/c1-6-15-10(20-16-6)7-2-12-4-13-9(7)17-3-8(11(18)19)14-5-17/h2-5H,1H3,(H,18,19) |
InChI-Schlüssel |
XXMCTFUYTDDSQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC(=N1)C2=CN=CN=C2N3C=C(N=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-bromo-6,7-dimethoxybenzo[d]thiazole-4-carboxylate](/img/structure/B11784217.png)

![2-(2-Methoxyphenyl)-5-nitrobenzo[d]oxazole](/img/structure/B11784224.png)






![2-Chloropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11784261.png)
![4-Bromo-2-phenyl-1H-benzo[d]imidazole](/img/structure/B11784268.png)

